
1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H24N4O4 and its molecular weight is 468.513. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Mast Cell Stabilization
This compound has potential applications in the stabilization of mast cells. Mast cells play a crucial role in various physiological and pathological conditions, including allergies, eczema, and anaphylactic shock. Stabilizing these cells can prevent the release of inflammatory mediators, which is beneficial in treating these conditions .
Anti-inflammatory Activity
Due to its structural characteristics, this compound may exhibit anti-inflammatory properties. Inflammation is a biological response to harmful stimuli, and managing it is vital in the treatment of chronic diseases such as arthritis and asthma .
Antitumor Activity
Compounds with similar structures have shown promise in antitumor activity. The ability to inhibit or slow down the growth of tumors is a significant area of research, particularly in the development of cancer therapies .
Antidiabetic Effects
Research on related compounds suggests potential applications in the treatment of diabetes. By influencing the metabolic pathways associated with diabetes, this compound could help in managing blood sugar levels .
Antimicrobial Properties
The compound’s structure implies that it could be effective against various microbes, providing a new avenue for antibiotic and antifungal drug development .
Neuroprotective Effects
Neurodegenerative diseases are a growing concern, and compounds like this one may offer neuroprotective effects, potentially slowing the progression of diseases such as Alzheimer’s and Parkinson’s .
Antioxidant Properties
Antioxidants are crucial in protecting the body from oxidative stress. This compound could contribute to the development of antioxidant therapies, which are beneficial in preventing various diseases .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde, which is synthesized from 2-ethoxybenzohydrazide and ethyl chloroformate. The second intermediate is 3-phenethylquinazoline-2,4(1H,3H)-dione, which is synthesized from 2-aminobenzamide and phenethyl bromide. These two intermediates are then coupled using a condensation reaction to form the final product.", "Starting Materials": [ "2-ethoxybenzohydrazide", "ethyl chloroformate", "2-aminobenzamide", "phenethyl bromide" ], "Reaction": [ "Step 1: Synthesis of 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde", "a. Dissolve 2-ethoxybenzohydrazide (1.0 g, 5.4 mmol) in dry dichloromethane (20 mL) and cool the solution to 0°C.", "b. Add ethyl chloroformate (0.7 mL, 7.2 mmol) dropwise to the solution with stirring.", "c. Allow the reaction mixture to warm to room temperature and stir for 2 hours.", "d. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.", "e. Purify the crude product by column chromatography to obtain 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde as a yellow solid (yield: 0.9 g, 80%).", "Step 2: Synthesis of 3-phenethylquinazoline-2,4(1H,3H)-dione", "a. Dissolve 2-aminobenzamide (1.0 g, 7.2 mmol) and potassium carbonate (1.6 g, 11.5 mmol) in dry DMF (20 mL) and stir the solution at 80°C for 30 minutes.", "b. Add phenethyl bromide (1.5 mL, 10.8 mmol) to the reaction mixture and stir at 80°C for 12 hours.", "c. Cool the reaction mixture to room temperature and pour it into water (50 mL).", "d. Extract the product with dichloromethane (3 x 50 mL), dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.", "e. Purify the crude product by column chromatography to obtain 3-phenethylquinazoline-2,4(1H,3H)-dione as a white solid (yield: 1.2 g, 85%).", "Step 3: Coupling of the two intermediates", "a. Dissolve 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde (0.5 g, 2.4 mmol) and 3-phenethylquinazoline-2,4(1H,3H)-dione (0.6 g, 2.4 mmol) in dry dichloromethane (20 mL) and add a catalytic amount of piperidine.", "b. Stir the reaction mixture at room temperature for 12 hours.", "c. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.", "d. Purify the crude product by column chromatography to obtain 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione as a white solid (yield: 0.8 g, 65%)." ] } | |
CAS番号 |
1105197-13-4 |
製品名 |
1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenethylquinazoline-2,4(1H,3H)-dione |
分子式 |
C27H24N4O4 |
分子量 |
468.513 |
IUPAC名 |
1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-phenylethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C27H24N4O4/c1-2-34-23-15-9-7-13-21(23)25-28-24(35-29-25)18-31-22-14-8-6-12-20(22)26(32)30(27(31)33)17-16-19-10-4-3-5-11-19/h3-15H,2,16-18H2,1H3 |
InChIキー |
ZHRPWUUPPFYREG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CCC5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-{[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate](/img/structure/B2947491.png)
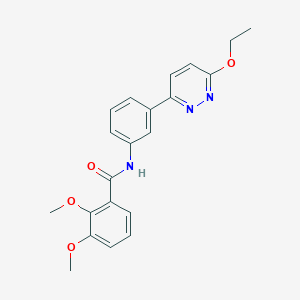
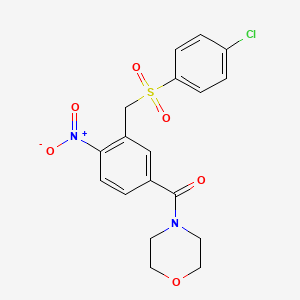
![N~3~-benzyl-6-isobutyl-N~3~-methyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carboxamide](/img/structure/B2947496.png)
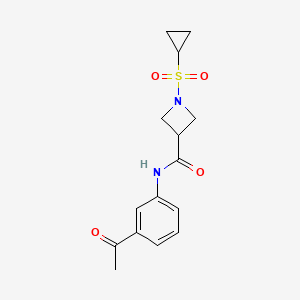
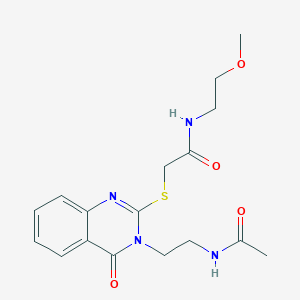
![1-(2-chloropyridine-4-carbonyl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine](/img/structure/B2947501.png)

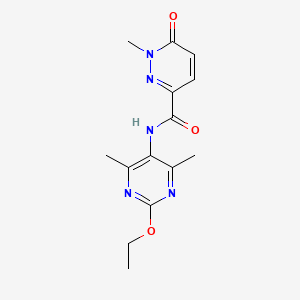
![4-[4-(Difluoromethyl)-5-ethylpyrazol-1-yl]benzoic acid](/img/structure/B2947505.png)
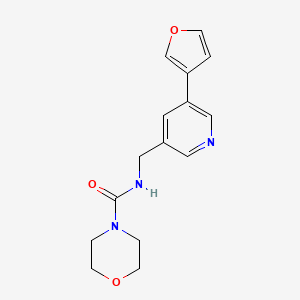
![Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate](/img/structure/B2947508.png)
![1-(2-Ethoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2947511.png)
